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Compound of Interest

Compound Name: ATTO 565

Cat. No.: B12378661 Get Quote

Welcome to the technical support center for ATTO 565. This resource is designed for

researchers, scientists, and drug development professionals to provide troubleshooting

guidance and frequently asked questions (FAQs) regarding the use of ATTO 565 in live

imaging experiments.

Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using ATTO 565 for live-cell imaging?

ATTO 565 is a rhodamine-based fluorescent dye that offers several key advantages for live-cell

imaging. It is known for its high fluorescence quantum yield, strong absorption, and exceptional

thermal and photostability.[1][2] These characteristics contribute to bright, stable signals,

making it well-suited for various microscopy techniques, including confocal, stimulated

emission depletion (STED) microscopy, and single-molecule tracking.[3][4] Additionally, it

exhibits good cell permeability and relatively low biotoxicity.[1][3]

Q2: What are the key spectral properties of ATTO 565?

ATTO 565 is characterized by a strong absorption peak at approximately 564 nm and an

emission maximum around 590 nm.[1][2] This provides a clear Stokes shift, which is beneficial

for minimizing the interference of excitation light with the emission signal.[1][2] Its high molar

absorptivity allows for effective light absorption even at low concentrations, while its high

fluorescence quantum yield ensures efficient conversion of absorbed light into a strong

fluorescent signal.[1][3]
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Q3: Is ATTO 565 suitable for super-resolution microscopy techniques like STED?

Yes, ATTO 565 is highly suitable for STED microscopy due to its excellent fluorescence

characteristics and high photostability.[3] The high power of the STED depletion laser can

cause significant photobleaching of many dyes; however, ATTO 565 demonstrates good

resistance to this effect.[3]

Q4: Does ATTO 565 exhibit blinking, and what causes it?

Yes, ATTO 565 is known to exhibit fluorescence intermittency, or "blinking," where the molecule

temporarily stops emitting fluorescence.[1][3] This phenomenon is often explained by theories

involving transitions to transient non-emissive states, such as triplet states or radical ion states

(dark states).[3][5] The blinking behavior can be influenced by the local environment and the

intensity of the excitation light.[5]

Q5: How permeable is ATTO 565 to live cells, and is it cytotoxic?

ATTO 565 demonstrates good cell permeability, effectively entering live cells after incubation.

[3] Studies have shown that a high percentage of cells remain viable after incubation with

ATTO 565, indicating low cytotoxicity.[3][6] However, as with any exogenous dye, it is always

recommended to perform cytotoxicity assays for your specific cell line and experimental

conditions.

Troubleshooting Guides
This section provides solutions to common challenges encountered during live imaging with

ATTO 565.

Issue 1: Rapid Photobleaching or Signal Loss
Possible Causes:

High excitation laser power.

Prolonged exposure to excitation light.

Presence of oxygen, which can accelerate photobleaching.[3]
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Troubleshooting Steps:

Reduce Laser Power: Use the lowest laser power that provides an adequate signal-to-noise

ratio.

Minimize Exposure Time: Reduce the image acquisition time or use intermittent imaging to

lessen the total light exposure.

Use Antifade Reagents: Incorporate an antifade reagent into your imaging medium to reduce

photobleaching.

Deoxygenate the Medium: For fixed-cell imaging or specific live-cell setups, using an

oxygen-scavenging system can significantly improve photostability.[3]

Issue 2: High Background Fluorescence
Possible Causes:

Excess unbound dye in the sample.

Non-specific binding of the dye to cellular components or the coverslip.

Autofluorescence from the cells or imaging medium.

Troubleshooting Steps:

Optimize Staining Concentration and Time: Titrate the concentration of ATTO 565 and

optimize the incubation time to ensure specific labeling without excessive background.

Thorough Washing: After staining, wash the cells thoroughly with fresh imaging medium or

buffer to remove any unbound dye.

Use Blocking Agents: For immunofluorescence applications, use appropriate blocking agents

to minimize non-specific antibody binding.[7]

Run Controls: Image unstained cells to assess the level of autofluorescence and use this as

a baseline.
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Select Appropriate Imaging Medium: Use a low-autofluorescence imaging medium.

Issue 3: Low Signal or Poor Staining
Possible Causes:

Insufficient dye concentration or incubation time.

Poor cell permeability under specific experimental conditions.

Hydrolysis of the reactive dye moiety (e.g., NHS ester) before labeling.[8]

Troubleshooting Steps:

Increase Dye Concentration/Incubation Time: Systematically increase the concentration of

ATTO 565 and/or the incubation time.

Optimize Labeling Conditions: For reactive forms of ATTO 565 (e.g., NHS ester), ensure that

the labeling buffer has the appropriate pH and is free of primary amines that could compete

with the labeling reaction.[8]

Check Dye Quality: Ensure the dye has been stored correctly, protected from light and

moisture, to prevent degradation.[9]

Permeabilization (for intracellular targets): If targeting intracellular structures with

impermeable variants, a gentle permeabilization step may be necessary, though this is

generally for fixed-cell staining.[7]

Quantitative Data Summary
The following table summarizes key quantitative properties of ATTO 565.
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Property Value Reference

Excitation Maximum (λex) ~564 nm [1][2]

Emission Maximum (λem) ~590 nm [1][2]

Molar Absorptivity 1.2 x 10^5 M⁻¹cm⁻¹ [1][3]

Fluorescence Quantum Yield 90% [1][3]

Experimental Protocols
Protocol 1: General Live-Cell Staining with ATTO 565

Cell Preparation: Plate cells on a suitable imaging dish or coverslip and allow them to adhere

and grow to the desired confluency.

Staining Solution Preparation: Prepare a stock solution of ATTO 565 in an appropriate

solvent (e.g., DMSO). Dilute the stock solution to the desired final concentration in pre-

warmed imaging medium. Final concentrations typically range from 100 nM to 10 µM, but

should be optimized for your cell type and application.

Staining: Remove the culture medium from the cells and add the ATTO 565 staining solution.

Incubation: Incubate the cells for 15-60 minutes at 37°C, protected from light. Incubation time

should be optimized.

Washing: Remove the staining solution and wash the cells 2-3 times with pre-warmed

imaging medium to remove unbound dye.

Imaging: Image the cells using a fluorescence microscope with appropriate filter sets for

ATTO 565 (e.g., TRITC/Cy3 filter set).

Protocol 2: Protein Labeling with ATTO 565 NHS Ester
Protein Preparation: Dissolve the protein to be labeled in a suitable amine-free buffer (e.g.,

PBS, pH 7.2-7.5).
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Dye Preparation: Prepare a stock solution of ATTO 565 NHS ester in anhydrous DMSO

immediately before use.

Labeling Reaction: Add the dye stock solution to the protein solution. A 5- to 15-fold molar

excess of the dye is typically used.[10]

Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.[10]

Purification: Separate the labeled protein from the unreacted dye using a size-exclusion

chromatography column (e.g., Sephadex G-25) or dialysis.[10]

Characterization: Determine the degree of labeling by measuring the absorbance of the

conjugate at 280 nm (for the protein) and 564 nm (for ATTO 565).[10]
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Caption: Troubleshooting workflow for common ATTO 565 imaging issues.
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Caption: Simplified Jablonski diagram illustrating ATTO 565 blinking.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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